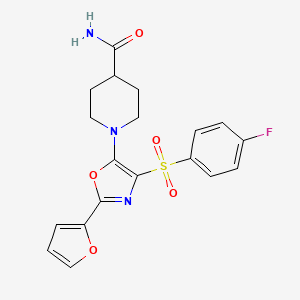
1-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O5S and its molecular weight is 419.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory effects, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperidine ring, a furan moiety, and a sulfonamide group. These structural components contribute to its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that related compounds show IC50 values in the low micromolar range against various bacterial strains. A study reported IC50 values for synthesized compounds ranging from 1.13 to 6.28 µM compared to a reference standard (IC50 = 21.25 µM) .
2. Anti-inflammatory Effects
The sulfonamide moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit inflammatory pathways effectively, suggesting potential therapeutic applications in inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound is supported by various studies indicating that piperidine derivatives can inhibit tumor growth. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
4. Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . The reported IC50 values for AChE inhibition were significantly lower than those for standard inhibitors, highlighting the compound's potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | IC50 Range (µM) | Reference |
|---|---|---|
| Antibacterial | 1.13 - 6.28 | |
| Anti-inflammatory | Not specified | |
| Anticancer | Low micromolar | |
| AChE Inhibition | <10 |
Case Study: Anticancer Evaluation
A specific study investigated the anticancer effects of related piperidine derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.3 to 4.6 µM against breast and colon cancer cells, indicating their potential as lead compounds in cancer therapy .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to bind to the active sites of enzymes, inhibiting their function.
- Cellular Interaction : The piperidine ring enhances membrane permeability, allowing the compound to exert its effects intracellularly.
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S/c20-13-3-5-14(6-4-13)29(25,26)18-19(23-9-7-12(8-10-23)16(21)24)28-17(22-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTIHOITLIHDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














